molecular formula C5H10N4 B1521087 N5,N5-Dimethyl-1H-pyrazole-3,5-diamine CAS No. 935667-36-0

N5,N5-Dimethyl-1H-pyrazole-3,5-diamine

Cat. No.: B1521087
CAS No.: 935667-36-0
M. Wt: 126.16 g/mol
InChI Key: TYIHAZWTGZKYHB-UHFFFAOYSA-N
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Description

“N5,N5-Dimethyl-1H-pyrazole-3,5-diamine” is a heterocyclic organic compound . It has a molecular weight of 126.16 . The compound is in liquid form at normal temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H10N4/c1-9(2)5-3-4(6)7-8-5/h3H,1-2H3,(H3,6,7,8) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a liquid at normal temperature . It has a molecular weight of 126.16 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization in Material Science

N5,N5-Dimethyl-1H-pyrazole-3,5-diamine and its derivatives have been extensively studied in the field of material science, particularly in the synthesis and characterization of complex compounds. For instance, research has focused on synthesizing mononuclear Pd(II) and Pt(II) complexes using 3,5-dimethylpyrazolic derived ligands, revealing structural details through X-ray crystallography and various spectroscopic methods (Pons et al., 2010). Similar studies involve the synthesis of mixed pyrazole-diamine/Ni(II) complexes, highlighting their structural peculiarities and potential applications in areas such as antibacterial activities (Titi et al., 2021).

Inhibitor Development and Detection in Agriculture and Industrial Applications

One notable application of this compound derivatives is in the development and detection of nitrification inhibitors, which are crucial in agriculture for the fixation of nitrogen into the soil. Studies have focused on the development and validation of methods for determining 3,5-dimethylpyrazolium glyceroborate, a pyrazole derivative, in fertilizer samples, showing significant potential in enhancing agricultural productivity (Şahan et al., 2017). Additionally, research on corrosion inhibition potentials for mild steel in industrial applications highlighted the effectiveness of pyrazole derivatives, indicating their multifaceted utility in industrial settings (Louadi et al., 2017).

Advancements in Luminescence and Molecular Structure Analysis

In the realm of luminescence, pyrazole derivatives have been studied for their unique properties. For example, the luminescence mechanochromism of Cu3Pz3-type complexes, which is unusual for the family, has been reported, showcasing the potential of these compounds in developing new materials with novel optical properties (Xiao et al., 2014). Furthermore, the synthesis and molecular structure analysis of various pyrazole derivatives have contributed significantly to our understanding of their structural and spectral characteristics, paving the way for their application in diverse fields (Jiménez-Cruz et al., 2003).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-N,3-N-dimethyl-1H-pyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-9(2)5-3-4(6)7-8-5/h3H,1-2H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIHAZWTGZKYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NNC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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